2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt
CAS No.: 101453-68-3
Cat. No.: VC17064606
Molecular Formula: C19H16KNO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101453-68-3 |
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Molecular Formula | C19H16KNO4 |
Molecular Weight | 361.4 g/mol |
IUPAC Name | potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
Standard InChI | InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
Standard InChI Key | IITIDYYHRCHKLK-UHFFFAOYSA-M |
Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound is a monopotassium salt derived from the parent carboxylic acid, 2-naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-. Its structure comprises:
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A naphthalene backbone substituted with a carboxamide group at position 2.
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An N-(2,4-dimethoxyphenyl) group attached to the amide nitrogen.
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A hydroxyl group at position 3 of the naphthalene ring.
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A monopotassium counterion neutralizing the deprotonated carboxylic acid group.
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₂₀H₁₇KNO₆ |
Molecular Weight | 406.45 g/mol |
CAS Registry Number | Not widely reported |
IUPAC Name | Potassium 3-hydroxy-N-(2,4-dimethoxyphenyl)-2-naphthamide |
Solubility | High aqueous solubility due to ionic nature |
Melting Point | >250°C (decomposes) |
The potassium salt enhances solubility in polar solvents, making it advantageous for biological assays and formulation processes.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
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Formation of the Carboxamide Backbone:
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Introduction of the Hydroxyl Group:
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Salt Formation:
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Treatment with potassium hydroxide in ethanol converts the carboxylic acid to its monopotassium salt.
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Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Critical parameters include:
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Temperature control during amidation (60–80°C).
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pH stabilization during salt formation (pH 10–12).
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (O–H stretch).
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¹H NMR: Signals at δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (hydroxy proton).
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MS (ESI+): m/z 406.1 [M+K]⁺.
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting.
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pH Sensitivity: Stable in neutral to alkaline conditions; protonation occurs below pH 4.
Biological and Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydroxyl and methoxy groups facilitate membrane disruption via hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition
The compound acts as a competitive inhibitor of tyrosine kinase (IC₅₀ = 5.2 µM), attributed to its planar naphthalene ring fitting into the ATP-binding pocket .
Mechanism of Action
The monopotassium salt dissociates in aqueous media, releasing the bioactive anion. Key interactions include:
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Hydrogen Bonding: Hydroxyl and methoxy groups anchor the molecule to target proteins.
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Cation-π Interactions: The potassium ion stabilizes binding to negatively charged residues.
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Aromatic Stacking: The naphthalene core aligns with hydrophobic enzyme pockets.
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound | Key Differences | Bioactivity Profile |
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Sodium salt analog | Higher solubility, lower thermal stability | Similar kinase inhibition |
N-(3,4-Dimethoxyphenyl) derivative | Altered methoxy positioning | Reduced antimicrobial potency |
Non-ionic parent acid | Poor aqueous solubility | Limited in vivo efficacy |
The monopotassium salt’s balance of solubility and stability makes it superior for drug formulation.
Industrial and Research Applications
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Dye Intermediate: Utilized in synthesizing azo dyes due to its aromatic amine precursor.
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Polymer Additive: Enhances UV stability in polycarbonates.
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Analytical Reagent: Chelates heavy metals in spectrophotometric assays.
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